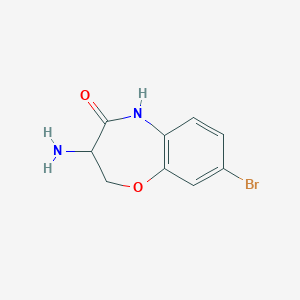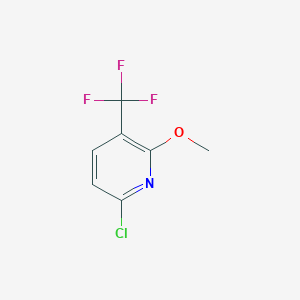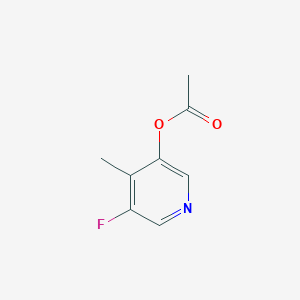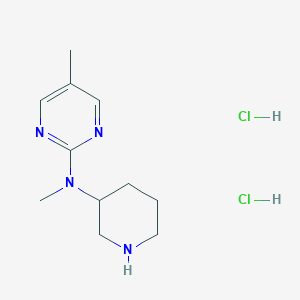
(R)-7-Amino-3-bromo-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Amino-3-bromo-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one is a complex organic compound with a unique structure that includes a bromine atom, an amino group, and a fused ring system containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Amino-3-bromo-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require the use of specific solvents, temperatures, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
®-7-Amino-3-bromo-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
Chemistry
In chemistry, ®-7-Amino-3-bromo-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, ®-7-Amino-3-bromo-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-7-Amino-3-bromo-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in various chemical reactions, allowing it to modulate the activity of enzymes, receptors, and other biological macromolecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-7-Amino-3-bromo-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one include other amino-bromo compounds with fused ring systems. Examples include:
- 7-Amino-3-bromo-6,7-dihydro-5-oxa-9-aza-benzocyclohepten-8-one
- 7-Amino-3-chloro-6,7-dihydro-5-oxa-9-aza-benzocyclohepten-8-one
Uniqueness
What sets ®-7-Amino-3-bromo-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one apart from similar compounds is its specific stereochemistry and the presence of the bromine atom
Properties
Molecular Formula |
C9H9BrN2O2 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
3-amino-8-bromo-3,5-dihydro-2H-1,5-benzoxazepin-4-one |
InChI |
InChI=1S/C9H9BrN2O2/c10-5-1-2-7-8(3-5)14-4-6(11)9(13)12-7/h1-3,6H,4,11H2,(H,12,13) |
InChI Key |
HPPKSKIYPBDTCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=C(O1)C=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine](/img/structure/B12272971.png)


![6,7-Dimethoxy-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B12272989.png)


![3-(4-methanesulfonylphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}propanamide](/img/structure/B12272997.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12273018.png)
![3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B12273019.png)
![tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B12273020.png)
![3-Butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12273026.png)
![2-{1-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B12273033.png)
![3-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12273038.png)
